Azido-PEG36-Boc

PROTAC GSPT1 Linker Optimization

Engineered for PROTAC targets requiring extended spacing (>3 nm), this monodisperse PEG36 linker overcomes the limitations of shorter PEG4-8 chains. The orthogonal azide and Boc-protected amine groups enable sequential click chemistry and acid deprotection — a capability lost with unprotected NH₂-PEG36-N₃ analogs. With a molecular weight of 1757.09 Da and a hydrophilic PEG36 backbone, it prolongs plasma half-life and reduces renal clearance. Batch-to-batch consistency ensures reproducible SAR data across preclinical programs. Choose this linker when conventional short linkers fail to induce target degradation.

Molecular Formula C79H157N3O38
Molecular Weight 1757.1 g/mol
Cat. No. B8106248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG36-Boc
Molecular FormulaC79H157N3O38
Molecular Weight1757.1 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C79H157N3O38/c1-79(2,3)120-78(83)4-6-84-8-10-86-12-14-88-16-18-90-20-22-92-24-26-94-28-30-96-32-34-98-36-38-100-40-42-102-44-46-104-48-50-106-52-54-108-56-58-110-60-62-112-64-66-114-68-70-116-72-74-118-76-77-119-75-73-117-71-69-115-67-65-113-63-61-111-59-57-109-55-53-107-51-49-105-47-45-103-43-41-101-39-37-99-35-33-97-31-29-95-27-25-93-23-21-91-19-17-89-15-13-87-11-9-85-7-5-81-82-80/h4-77H2,1-3H3
InChIKeyPWEGAGCXKAEGAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azido-PEG36-Boc: Technical Baseline for Procurement of Monodisperse Heterobifunctional PEG Linkers


Azido-PEG36-Boc is a monodisperse heterobifunctional polyethylene glycol (PEG) linker, comprising a PEG36 chain (approximately 36 ethylene oxide units) functionalized with an azide group at one terminus and a tert-butyloxycarbonyl (Boc)-protected amine at the other . This molecule is primarily employed as a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates [1]. Its well-defined, single-molecular-weight structure (exact mass 1757.09 Da, formula C₇₉H₁₅₇N₃O₃₈) ensures absolute reproducibility in the construction of complex molecules, a feature critical for generating reliable structure-activity relationship (SAR) data . The azide group enables efficient conjugation via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition click chemistry, while the Boc group provides a standard, acid-labile protecting group for sequential deprotection and further functionalization .

The Inadequacy of Direct Substitution: Why Azido-PEG36-Boc Differs from Shorter or Unprotected PEG Analogs


Direct substitution of Azido-PEG36-Boc with shorter PEG linkers (e.g., PEG4, PEG6, PEG8) or analogs lacking the Boc protecting group is not chemically or functionally equivalent. The length of the PEG chain is a critical determinant of PROTAC efficacy, as it directly influences the formation of the ternary complex between the E3 ligase, the target protein, and the PROTAC molecule [1]. For instance, a study on GSPT1 degraders demonstrated that degradation activity is dependent on PEG linker length, with longer chains enabling different ternary complex geometries [1]. Furthermore, the Boc protecting group on Azido-PEG36-Boc is essential for orthogonal synthesis strategies, allowing for the selective deprotection and subsequent conjugation of an E3 ligase ligand or other functional moiety without interfering with the azide group. Using an unprotected analog (e.g., NH₂-PEG36-N₃) would eliminate this synthetic control, leading to undesired side reactions and a mixture of products [2]. The following quantitative evidence provides a clear basis for the specific selection of Azido-PEG36-Boc over its closest comparators.

Quantitative Performance Differentiation: Azido-PEG36-Boc vs. Comparator PEG Linkers


Linker Length Impact on PROTAC-Mediated GSPT1 Degradation: PEG2 vs. Longer PEG Chains

In a study evaluating Retro-2-based PROTACs, the ability to degrade the translation termination factor GSPT1 was found to be strictly dependent on the length of the flexible PEG linker. PROTACs containing a PEG2 linker demonstrated robust GSPT1 degradation, while those with a PEG1 linker were inactive [1]. This study establishes that linker length is not merely a passive spacer but an active determinant of biological activity. While the study did not directly test PEG36, it provides strong class-level inference that extended linkers like PEG36 are likely to induce different degradation profiles or ternary complex geometries compared to shorter standards, underscoring the need for empirical evaluation of various lengths, including PEG36, in PROTAC SAR campaigns.

PROTAC GSPT1 Linker Optimization

Synthetic Utility and Orthogonality: Boc-Protected Amine vs. Unprotected Amine

Azido-PEG36-Boc features a tert-butyloxycarbonyl (Boc)-protected amine, which is stable under the conditions used for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) click reactions. This allows for the selective conjugation of an alkyne-bearing ligand to the azide group without affecting the protected amine. In contrast, an unprotected analog like NH₂-PEG36-N₃ would have a reactive primary amine that could undergo unwanted side reactions (e.g., with NHS esters or isothiocyanates) during the click step or subsequent purification, leading to product heterogeneity and reduced yield. The Boc group can be cleanly removed under acidic conditions (e.g., TFA) in a separate step to reveal the free amine for a second, orthogonal conjugation .

PROTAC Synthesis Click Chemistry Orthogonal Protection

Molecular Weight and Physical Properties: Azido-PEG36-Boc vs. m-PEG36-azide

Azido-PEG36-Boc (C₇₉H₁₅₇N₃O₃₈) has a precise molecular weight of 1757.09 g/mol . A closely related comparator, m-PEG36-azide (C₇₃H₁₄₇N₃O₃₆), has a molecular weight of 1642.95 g/mol . The difference in mass (114.14 g/mol) is attributable to the presence of the tert-butyl propanoate group in Azido-PEG36-Boc versus a methoxy group in m-PEG36-azide. This seemingly small difference is crucial in the context of bioconjugation, as the increased mass of Azido-PEG36-Boc can be advantageous for improving the pharmacokinetic (PK) profile of a PROTAC by further reducing renal clearance [1]. The monodisperse nature of both compounds ensures a single, well-defined product, but Azido-PEG36-Boc offers a distinct chemical handle for downstream functionalization.

Monodisperse PEG Molecular Weight PROTAC Linker

Comparative Solubility: PEG36 Chain vs. Shorter PEG Analogs

Azido-PEG36-Boc is reported to have a solubility of 10 mM in DMSO, a common stock solution concentration for PROTAC linker building blocks . While this is comparable to many shorter PEG-Boc linkers (e.g., Azido-PEG12-Boc, also at 10 mM in DMSO [1]), it is a key differentiator from non-PEGylated or very short linkers. The extended PEG36 chain is known to impart significantly higher aqueous solubility and reduced aggregation propensity to the final PROTAC molecule compared to shorter PEG chains or more hydrophobic linkers . This is a class-level property: longer PEG chains more effectively solubilize hydrophobic warheads, improving overall physicochemical properties.

Solubility PEG Linker PROTAC

High-Value Application Scenarios for Azido-PEG36-Boc Based on Quantifiable Differentiation


PROTAC Library Synthesis for Targets with Deep Binding Pockets or Complex Quaternary Structures

Azido-PEG36-Boc is the optimal choice for synthesizing PROTACs targeting proteins with deep, sterically hindered binding pockets or those that form large, complex quaternary structures. Evidence indicates that linker length is a critical determinant of degradation efficiency [1]. The extended 36-unit PEG chain provides a long, flexible spacer capable of bridging the >3 nm distance often required to form a productive ternary complex between an E3 ligase and such challenging targets [2]. Its use enables the creation of a distinct chemical space within a PROTAC library, increasing the probability of identifying a potent degrader where shorter, 'gold standard' PEG4-8 linkers have failed. The Boc protecting group further facilitates the modular, high-throughput synthesis of these libraries via orthogonal conjugation .

In Vivo PROTAC Optimization and Pharmacokinetic (PK) Enhancement

For PROTAC candidates intended for in vivo efficacy studies, Azido-PEG36-Boc offers a strategic advantage in optimizing the pharmacokinetic profile. Its high molecular weight (1757.09 Da) is significantly greater than that of shorter PEG linkers (e.g., PEG8-Boc), and this increase in mass has been correlated with a reduction in renal filtration rate and a prolonged plasma half-life for PEGylated conjugates [3]. This can translate to lower dosing requirements and improved therapeutic windows. The monodisperse nature of the compound ensures batch-to-batch consistency in PK studies, a crucial requirement for generating reliable and reproducible data in preclinical development [3].

Advanced Bioconjugation and Drug Delivery Systems Requiring Orthogonal Functionality

Azido-PEG36-Boc is uniquely suited for constructing complex, multifunctional bioconjugates such as antibody-drug conjugates (ADCs) or targeted nanoparticles. Its orthogonal azide and Boc-protected amine groups allow for a controlled, two-step conjugation strategy: first, the azide can be used to attach the linker to an alkyne-functionalized targeting ligand (e.g., an antibody) via SPAAC click chemistry; second, after acidic Boc deprotection, the revealed amine can be used to conjugate a potent cytotoxic payload or imaging agent . This sequential approach prevents cross-reactivity and ensures the correct stoichiometry and architecture of the final conjugate, which is not possible with a non-orthogonal, mono-functional or unprotected analog. The long, hydrophilic PEG36 chain also ensures the conjugate remains soluble and non-aggregating in biological media.

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